Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research .
Preparation Methods
The synthesis of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Chemical Reactions Analysis
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Tropinone: A precursor in the synthesis of tropane alkaloids.
Nortropinone: A derivative of tropinone with similar biological activities.
1-(6-chloropyridazin-3-yl)piperidin-4-ol: A compound with a similar bicyclic structure but different functional groups.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10? |
InChI Key |
XKTZALADSXGEHI-ULKQDVFKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2O |
Origin of Product |
United States |
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